molecular formula C20H18N6O3 B2755605 4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile CAS No. 303986-42-7

4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile

Cat. No.: B2755605
CAS No.: 303986-42-7
M. Wt: 390.403
InChI Key: ULLJCIXINRCYER-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrrole ring and a nicotinonitrile moiety, which are known for their diverse biological activities. The presence of the dimethylamino group and the nitrobenzyl substituent may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, particularly antimicrobial effects. The following sections summarize findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine and pyrrole exhibit significant antimicrobial properties. For instance, pyridine alkaloids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (mg/mL)
Pyridine Derivative AS. aureus0.0039
Pyridine Derivative BE. coli0.025
4-(dimethylamino)-2-[...]TBDTBD

The biological activity of compounds similar to 4-(dimethylamino)-2-[...] often involves disruption of bacterial cell walls or interference with protein synthesis. The presence of the nitro group is particularly noteworthy as it can enhance the electron-withdrawing capacity, potentially increasing the compound's reactivity towards microbial targets.

Case Studies

Several studies have evaluated the efficacy of similar compounds in clinical settings:

  • Study on Pyridine Derivatives : A study published in MDPI highlighted that certain pyridine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in structure could enhance activity against resistant strains .
  • Antifungal Activity Assessment : Another study focused on the antifungal properties of related compounds, revealing significant activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM . This suggests potential applications in treating fungal infections.
  • In Vivo Studies : Animal model studies have shown that compounds with similar structures can inhibit tumor growth and cell proliferation, indicating potential anticancer properties .

Properties

IUPAC Name

4-(dimethylamino)-2-[2-[(E)-(4-nitrophenyl)methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-24(2)19-9-10-22-20(18(19)12-21)25-11-3-4-17(25)13-23-29-14-15-5-7-16(8-6-15)26(27)28/h3-11,13H,14H2,1-2H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLJCIXINRCYER-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.